3-{[4-(Carboxymethyl)phenoxy]methyl}furan-2-carboxylic acid
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Overview
Description
3-{[4-(Carboxymethyl)phenoxy]methyl}furan-2-carboxylic acid is an organic compound that features a furan ring substituted with a phenoxy group and carboxylic acid functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Carboxymethyl)phenoxy]methyl}furan-2-carboxylic acid typically involves the following steps:
Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 4-hydroxybenzyl alcohol with chloroacetic acid under basic conditions to form 4-(carboxymethyl)phenoxyacetic acid.
Coupling with Furan Ring: The phenoxy intermediate is then coupled with a furan-2-carboxylic acid derivative using a suitable coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(Carboxymethyl)phenoxy]methyl}furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like LiAlH4 (lithium aluminum hydride).
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 (potassium permanganate) or H2O2 (hydrogen peroxide) under acidic conditions.
Reduction: LiAlH4 in anhydrous ether or THF (tetrahydrofuran).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaOH (sodium hydroxide).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: 3-{[4-(Hydroxymethyl)phenoxy]methyl}furan-2-carboxylic acid.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[4-(Carboxymethyl)phenoxy]methyl}furan-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-{[4-(Carboxymethyl)phenoxy]methyl}furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic Acid Derivatives: Compounds like 4-(carboxymethyl)phenoxyacetic acid share structural similarities but lack the furan ring.
Furan-2-carboxylic Acid Derivatives: Compounds such as furan-2,5-dicarboxylic acid have similar furan ring structures but different substituents.
Uniqueness
3-{[4-(Carboxymethyl)phenoxy]methyl}furan-2-carboxylic acid is unique due to the combination of the phenoxy group and the furan ring, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
CAS No. |
61727-72-8 |
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Molecular Formula |
C14H12O6 |
Molecular Weight |
276.24 g/mol |
IUPAC Name |
3-[[4-(carboxymethyl)phenoxy]methyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C14H12O6/c15-12(16)7-9-1-3-11(4-2-9)20-8-10-5-6-19-13(10)14(17)18/h1-6H,7-8H2,(H,15,16)(H,17,18) |
InChI Key |
GLMIZWAMRVIPLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)OCC2=C(OC=C2)C(=O)O |
Origin of Product |
United States |
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